molecular formula C11H14N2O2 B14697771 p-Methoxyphenylglyoxal N,N-dimethylhydrazone CAS No. 25555-11-7

p-Methoxyphenylglyoxal N,N-dimethylhydrazone

Cat. No.: B14697771
CAS No.: 25555-11-7
M. Wt: 206.24 g/mol
InChI Key: VFUZELURVABLEH-XYOKQWHBSA-N
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Description

p-Methoxy-alpha-(dimethylhydrazono)acetophenone is an organic compound with the molecular formula C11H14N2O2. . This compound is characterized by the presence of a methoxy group (-OCH3) attached to the para position of the benzene ring and a dimethylhydrazono group attached to the alpha position of the acetophenone moiety.

Preparation Methods

The synthesis of p-Methoxy-alpha-(dimethylhydrazono)acetophenone typically involves the reaction of p-methoxyacetophenone with dimethylhydrazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is usually heated to reflux temperature to ensure complete conversion of the starting materials to the desired product .

Chemical Reactions Analysis

p-Methoxy-alpha-(dimethylhydrazono)acetophenone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

p-Methoxy-alpha-(dimethylhydrazono)acetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of p-Methoxy-alpha-(dimethylhydrazono)acetophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. Additionally, its hydrazono group can participate in redox reactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

p-Methoxy-alpha-(dimethylhydrazono)acetophenone can be compared with other similar compounds, such as:

    p-Methoxyacetophenone: Lacks the hydrazono group and has different reactivity and applications.

    p-Methoxy-alpha-(methylhydrazono)acetophenone: Contains a methylhydrazono group instead of a dimethylhydrazono group, leading to variations in chemical behavior.

    p-Methoxy-alpha-(phenylhydrazono)acetophenone:

Properties

CAS No.

25555-11-7

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

(2E)-2-(dimethylhydrazinylidene)-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C11H14N2O2/c1-13(2)12-8-11(14)9-4-6-10(15-3)7-5-9/h4-8H,1-3H3/b12-8+

InChI Key

VFUZELURVABLEH-XYOKQWHBSA-N

Isomeric SMILES

CN(C)/N=C/C(=O)C1=CC=C(C=C1)OC

Canonical SMILES

CN(C)N=CC(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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